molecular formula C23H23FN6O2 B2538022 1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 1358048-46-0

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Cat. No.: B2538022
CAS No.: 1358048-46-0
M. Wt: 434.475
InChI Key: YZHXTXAMNLOGCK-UHFFFAOYSA-N
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Description

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused with a quinoxaline ring, along with an ethyl group and a piperazine moiety substituted with a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Cellular Effects

The cellular effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one are not yet fully known. It is possible that this compound could influence cell function by interacting with various cellular pathways . For example, it might affect gene expression or cellular metabolism, potentially influencing cell signaling pathways .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in laboratory settings are not yet fully known. It is possible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one at different dosages in animal models are not yet fully known. It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is involved in are not yet fully known. It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one within cells and tissues are not yet fully known. It is possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not yet fully known. It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and quinoxaline derivatives under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable piperazine derivatives.

    Substitution with the fluorophenyl group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoxaline ring, resulting in the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXTXAMNLOGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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